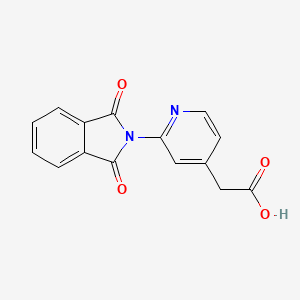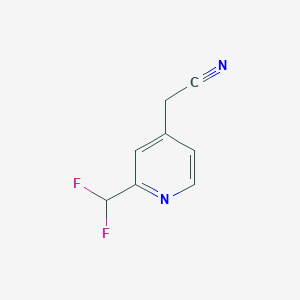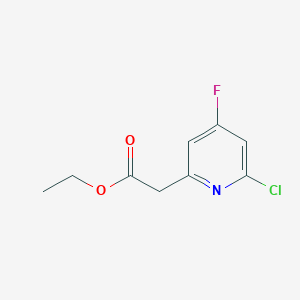
3-(Trifluoromethyl)-7,8-dihydroquinolin-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)-7,8-dihydroquinolin-6(5H)-one is a compound that features a trifluoromethyl group attached to a quinolinone structure The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the chemical and metabolic stability of compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using photoredox catalysis, where visible light drives the reaction in the presence of a photocatalyst such as Ir(dF(CF3)ppy)2(dtbbpy) .
Industrial Production Methods
Industrial production of this compound may involve large-scale photoredox catalysis or other efficient trifluoromethylation techniques. The choice of method depends on factors such as cost, yield, and scalability. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Trifluoromethyl)-7,8-dihydroquinolin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like organolithium compounds and Grignard reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
3-(Trifluoromethyl)-7,8-dihydroquinolin-6(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and unique properties make it useful in biological studies, particularly in the development of fluorinated biomolecules.
Medicine: Its potential as a pharmaceutical intermediate is being explored, especially in the design of drugs with enhanced metabolic stability.
Mecanismo De Acción
The mechanism of action of 3-(Trifluoromethyl)-7,8-dihydroquinolin-6(5H)-one involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are valuable synthetic targets in medicinal chemistry.
α-(Trifluoromethyl)styrenes: These derivatives are versatile intermediates for the preparation of more complex fluorinated compounds.
Uniqueness
3-(Trifluoromethyl)-7,8-dihydroquinolin-6(5H)-one is unique due to its quinolinone structure combined with the trifluoromethyl group. This combination imparts specific electronic and steric properties that are not found in other trifluoromethylated compounds. Its stability and reactivity make it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
944902-09-4 |
|---|---|
Fórmula molecular |
C10H8F3NO |
Peso molecular |
215.17 g/mol |
Nombre IUPAC |
3-(trifluoromethyl)-7,8-dihydro-5H-quinolin-6-one |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)7-3-6-4-8(15)1-2-9(6)14-5-7/h3,5H,1-2,4H2 |
Clave InChI |
RONGMKUOTQDOJT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(CC1=O)C=C(C=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[6-Methoxy-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14850495.png)





![[3-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid](/img/structure/B14850541.png)


